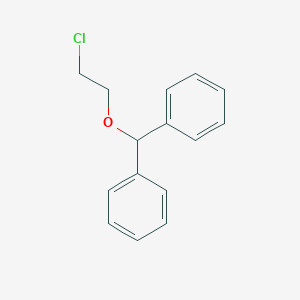

Éter de 2-cloroetilo de benzhidrilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Benzhydryl 2-chloroethyl ether has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as a reagent in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzhydryl 2-chloroethyl ether can be synthesized through the reaction of benzhydrol with ethylene chlorohydrin in the presence of concentrated sulfuric acid and benzene. The reaction mixture is heated at reflux temperature for several hours, followed by purification through distillation under reduced pressure .

Industrial Production Methods: In an industrial setting, the synthesis of benzhydryl 2-chloroethyl ether involves similar reaction conditions but on a larger scale. The use of automated reactors and continuous distillation processes ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Benzhydryl 2-chloroethyl ether undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of benzhydryl 2-hydroxyethyl ether.

Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can be reduced to form benzhydryl ethyl ether.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Benzhydryl 2-hydroxyethyl ether.

Oxidation: Benzophenone derivatives.

Reduction: Benzhydryl ethyl ether.

Mecanismo De Acción

The mechanism by which benzhydryl 2-chloroethyl ether exerts its effects involves the interaction of its ether linkage and chlorine atom with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the ether linkage can undergo oxidation or reduction, leading to the formation of different products. These reactions can influence various biochemical pathways and molecular targets, making the compound useful in diverse applications.

Comparación Con Compuestos Similares

Diphenylmethane: The parent structure of benzhydryl compounds, consisting of two benzene rings connected by a single methane.

Benzhydrol: The alcohol precursor used in the synthesis of benzhydryl 2-chloroethyl ether.

Benzhydryl ethyl ether: A reduced form of benzhydryl 2-chloroethyl ether.

Uniqueness: Benzhydryl 2-chloroethyl ether is unique due to the presence of both an ether linkage and a chlorine atom, which allows it to undergo a variety of chemical reactions. This versatility makes it valuable in synthetic chemistry and various research applications.

Actividad Biológica

Benzhydryl 2-chloroethyl ether (C15H15ClO), also known as benzhydryl β-chloroethyl ether, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C15H15ClO

- Molecular Weight: 246.732 g/mol

- CAS Registry Number: 32669-06-0

- IUPAC Name: Benzhydryl 2-chloroethyl ether

The compound features a benzhydryl group attached to a chloroethyl ether moiety, which may influence its biological interactions and pharmacological properties.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of compounds related to benzhydryl 2-chloroethyl ether. In a study published in the International Journal of Pharmaceutical Sciences and Research, various synthesized compounds were evaluated for their anticonvulsant activity using the maximal electroshock (MES) seizure model. Notably, compounds that incorporated the benzhydryl structure demonstrated significant anticonvulsant effects, suggesting that modifications leading to increased hydrophobicity enhance activity .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound Name | Structure | Anticonvulsant Activity | Neurotoxicity |

|---|---|---|---|

| 7a | - | Poor | Moderate |

| 7f | - | Good | Low |

| 7c | - | Excellent | Low |

| Reference | Phenytoin | High | Moderate |

Cancer Research

Benzhydryl derivatives, particularly those containing chloroethyl groups, have been implicated in cancer research. Bis(2-chloroethyl)ether, a related compound, has shown an increased incidence of hepatomas in animal studies when administered at specific dosages. This raises concerns regarding the potential carcinogenicity of chloroethyl-containing compounds .

Case Study: Hepatoma Incidence in Mice

In a study involving male mice, bis(2-chloroethyl)ether was administered orally at a dose of 100 mg/kg body weight per day. The results indicated:

- Control Group: 8 out of 79 developed hepatomas.

- Treated Group: 14 out of 16 developed hepatomas.

This significant increase suggests that similar compounds may pose similar risks .

The biological activity of benzhydryl 2-chloroethyl ether may be attributed to several mechanisms:

- Interaction with Receptors: The compound may interact with specific neurotransmitter receptors or ion channels, influencing neuronal excitability and seizure thresholds.

- Metabolic Activation: Chloroethyl ethers can undergo metabolic activation to form reactive intermediates that may interact with cellular macromolecules, potentially leading to cytotoxic effects.

- Hydrophobicity: The presence of the benzhydryl group enhances hydrophobic interactions, which may improve binding affinity to target sites within biological systems .

Propiedades

IUPAC Name |

[2-chloroethoxy(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVASENTCOLNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186341 | |

| Record name | Benzhydryl 2-chloroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32669-06-0 | |

| Record name | Benzhydryl 2-chloroethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032669060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzhydryl 2-chloroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.